2-(Difenilfosfino)benzonitrilo

Descripción general

Descripción

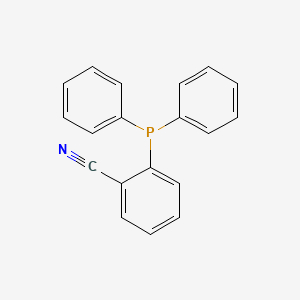

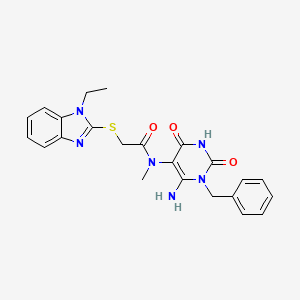

2-(Diphenylphosphino)benzonitrile, also known as 2-(Diphenylphosphino)benzonitrile, is a useful research compound. Its molecular formula is C19H14NP and its molecular weight is 287.3 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(Diphenylphosphino)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Diphenylphosphino)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Diphenylphosphino)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Química

2-(Difenilfosfino)benzonitrilo se utiliza a menudo en la síntesis química debido a sus propiedades únicas. Puede actuar como un ligando, uniéndose a un átomo metálico central para formar un complejo de coordinación . Esto lo hace valioso en la síntesis de varios compuestos químicos.

Catalizadores

Este compuesto también se puede utilizar en la creación de catalizadores. Los catalizadores son sustancias que aumentan la velocidad de una reacción química al reducir la barrera de energía de la reacción . El grupo fosfina en this compound puede unirse a los metales, formando complejos que pueden actuar como catalizadores efectivos.

Ciencia de los Materiales

En la ciencia de los materiales, this compound podría utilizarse potencialmente en el desarrollo de nuevos materiales. Su capacidad para formar complejos con varios metales podría explotarse para crear materiales con propiedades novedosas .

Investigación Farmacéutica

Si bien actualmente no existe una aplicación directa de this compound en los productos farmacéuticos, su uso en la síntesis química podría contribuir indirectamente a la investigación farmacéutica. Por ejemplo, podría utilizarse para sintetizar moléculas complejas que tienen efectos terapéuticos potenciales .

Ciencia Ambiental

En la ciencia ambiental, this compound podría utilizarse potencialmente en el desarrollo de sensores para detectar ciertos tipos de contaminantes. La capacidad del compuesto para formar complejos con metales podría utilizarse para crear sensores que responden a la presencia de iones metálicos específicos .

Producción de Energía

This compound podría utilizarse potencialmente en la producción de energía, particularmente en el campo de la energía renovable. Por ejemplo, su capacidad para formar complejos con metales podría explotarse en el desarrollo de catalizadores para pilas de combustible .

Mecanismo De Acción

Target of Action

2-(Diphenylphosphino)benzonitrile, also known as (2-Cyanophenyl)diphenylphosphine, is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available resources

Action Environment

It is known that this compound is sensitive to air and should be stored under inert gas

Propiedades

IUPAC Name |

2-diphenylphosphanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14NP/c20-15-16-9-7-8-14-19(16)21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOUZPAYKDNQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404641 | |

| Record name | Benzonitrile, 2-(diphenylphosphino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34825-99-5 | |

| Record name | 2-(Diphenylphosphino)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34825-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2-(diphenylphosphino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(diphenylphosphino)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(Diphenylphosphino)benzonitrile contribute to the catalytic activity observed in the ruthenium-catalyzed cyclotrimerization of alkynes?

A1: 2-(Diphenylphosphino)benzonitrile acts as a supporting ligand, coordinating to the ruthenium center in the Ru3(CO)12 catalyst. [] This coordination significantly enhances the catalyst's activity and regioselectivity in the [2+2+2] cyclotrimerization of trifluoromethyl group-substituted internal alkynes. [] The presence of both the phosphorus atom from the diphenylphosphino group and the nitrogen atom from the benzonitrile group allows for strong coordination to the metal center, influencing the electronic and steric environment around the ruthenium atom. This modified environment facilitates the formation of a ruthenacyclopentadiene intermediate, a crucial step in the cyclization reaction. []

Q2: What evidence supports the formation of a ruthenacyclopentadiene intermediate in the ruthenium-catalyzed cyclotrimerization reaction using 2-(Diphenylphosphino)benzonitrile as a ligand?

A2: Researchers successfully isolated and characterized a ruthenacyclopentadiene complex formed during the reaction. [] This isolation provides strong evidence for the involvement of such intermediates in the catalytic cycle. The presence of 2-(Diphenylphosphino)benzonitrile as a ligand likely stabilizes this intermediate, contributing to the overall efficiency of the catalytic process.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-diethyl-2-(3-hydroxypropylamino)-5-methyl-6H-benzo[h]quinazolin-4-one](/img/structure/B1228372.png)

![7-[(4-Ethyl-1-piperazinyl)-(3-pyridinyl)methyl]-8-quinolinol](/img/structure/B1228375.png)

![2-[4-[[[[(2,4-Dichlorophenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-3-methylphenyl]-3,3,3-trifluoro-2-hydroxypropanoic acid ethyl ester](/img/structure/B1228379.png)

![1-[4-[[4-[[(2-Methoxyanilino)-sulfanylidenemethyl]amino]cyclohexyl]methyl]cyclohexyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B1228382.png)

![5'-bromo-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one](/img/structure/B1228386.png)

![1-[3-(Dimethylamino)propyl]-1-(phenylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1228387.png)